molecular formula C18H20FN3O3S B2839865 N1-(2-fluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide CAS No. 946201-07-6

N1-(2-fluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide

Cat. No.: B2839865
CAS No.: 946201-07-6
M. Wt: 377.43
InChI Key: FDANXXKSCOXUAD-UHFFFAOYSA-N
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Description

N1-(2-fluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide is a synthetic oxalamide derivative intended for research and development purposes. This compound features a molecular structure incorporating a fluorophenyl group, a morpholino ring, and a thiophene heterocycle, a combination that is of significant interest in medicinal chemistry for the design of novel bioactive molecules . Oxalamide derivatives are recognized in scientific literature for their potential as scaffolds in drug discovery, particularly in the development of agents that target the central nervous system . Specific research into structurally similar compounds has shown that molecules containing thiophene and oxalamide functional groups can exhibit antinociceptive activity in models of neuropathic pain by acting as modulators of nicotinic acetylcholine receptors (nAChRs), such as the α7 subtype . The presence of the morpholino group is a common feature in pharmacologically active compounds, often included to influence solubility and molecular interactions . Researchers can leverage this compound as a key intermediate or building block in the synthesis of more complex molecules or for investigating structure-activity relationships. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N'-(2-fluorophenyl)-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O3S/c19-14-3-1-2-4-15(14)21-18(24)17(23)20-11-16(13-5-10-26-12-13)22-6-8-25-9-7-22/h1-5,10,12,16H,6-9,11H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDANXXKSCOXUAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)C(=O)NC2=CC=CC=C2F)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-fluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide typically involves multi-step organic synthesis. One common approach is to start with the preparation of the intermediate compounds, such as 2-fluoroaniline and 2-(morpholino-2-(thiophen-3-yl)ethyl)amine. These intermediates are then reacted with oxalyl chloride to form the desired oxalamide compound. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N1-(2-fluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

N1-(2-fluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2-fluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Oxalamides are a versatile class of compounds with diverse applications. Below is a detailed comparison of structurally related oxalamides, highlighting substituent effects on biological activity, metabolism, and physicochemical properties.

N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336)

  • Structure : N1-aryl (2,4-dimethoxybenzyl), N2-pyridyl-ethyl.
  • Applications: Approved umami flavoring agent (FEMA 4233) used to replace monosodium glutamate (MSG) in food products .
  • Metabolism : Rapidly metabolized in rat hepatocytes without amide bond cleavage, suggesting metabolic stability of the oxalamide core .
  • Key Features: High regulatory acceptance; non-toxic in rodent studies.

BNM-III-170: N1-(4-Chloro-3-fluorophenyl)-N2-((1R,2R)-2-(guanidinomethyl)-5-((methylamino)methyl)-2,3-dihydro-1H-inden-1-yl)oxalamide

  • Structure : N1-(4-chloro-3-fluorophenyl), N2-indenyl-guanidine.
  • Applications: CD4-mimetic compound enhancing vaccine efficacy against immunodeficiency viruses .
  • Key Features : Fluorine and chlorine substituents likely enhance lipophilicity and target affinity. Demonstrates the role of halogenated aromatic groups in antiviral activity.

N1-(4-Chloro-3-(trifluoromethyl)phenyl)-N2-(2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)oxalamide

  • Structure : N1-(4-chloro-3-trifluoromethylphenyl), N2-fluorophenyl-pyridyl.
  • Physicochemical Properties : High melting point (260–262°C), indicative of strong intermolecular interactions. Trifluoromethyl group enhances metabolic resistance and electron-withdrawing effects .

N1-{2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]ethyl}-N2-(5-methyl-1H-pyrazol-3-yl)oxalamide

  • Structure : N1-piperazine-linked dichlorophenyl, N2-pyrazole.
  • Key Features: Piperazine moiety (nitrogen-containing heterocycle) contrasts with the morpholino group in the target compound. Piperazines are often used to improve solubility and bioavailability in CNS-targeting drugs .

N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide

  • Structure : N1-methoxy-methylbenzyl, N2-pyridyl-ethyl.
  • Applications : Flavoring agent; structural similarity to S336 but with altered aryl substituents .

Structural and Functional Analysis

Substituent Effects

  • Aromatic Groups: Fluorophenyl (target compound and BNM-III-170): Enhances lipophilicity and metabolic stability via fluorine’s electronegativity and resistance to oxidation.
  • Heterocycles: Morpholino (target compound): Improves solubility compared to piperazine (e.g., ) due to oxygen’s polarity. Pyridine/Pyrazole (S336, ): Nitrogen-containing rings facilitate hydrogen bonding and metal coordination.

Metabolic Stability

  • S336 and related oxalamides show rapid hepatic metabolism without amide bond cleavage, suggesting the oxalamide core is resistant to hydrolysis . The target compound’s morpholino-thiophene group may further slow degradation due to steric hindrance.

Data Table: Comparative Overview of Oxalamide Derivatives

Compound Name N1 Substituent N2 Substituent Key Applications Metabolic Features Reference IDs
Target Compound 2-fluorophenyl 2-morpholino-2-(thiophen-3-yl)ethyl Inferred: Receptor modulation Predicted: High solubility, stable N/A
S336 2,4-dimethoxybenzyl 2-(pyridin-2-yl)ethyl Umami flavoring No amide hydrolysis
BNM-III-170 4-chloro-3-fluorophenyl Indenyl-guanidine Antiviral enhancement Not reported
N1-(4-Chloro-3-(CF3)phenyl)-...oxalamide 4-chloro-3-trifluoromethyl 2-fluoro-4-(pyridyl)phenyl Inferred: Drug candidate High thermal stability
N1-Piperazine-linked oxalamide () 2,3-dichlorophenyl-piperazine 5-methyl-1H-pyrazol-3-yl Inferred: CNS targeting Piperazine-enhanced solubility

Research Findings and Implications

  • Therapeutic Applications: Halogenation (e.g., BNM-III-170) and heterocycles (e.g., morpholino) are critical for optimizing pharmacokinetics and target engagement.
  • Synthetic Routes: Ethyl oxalate coupling with amines () is a common method for oxalamide synthesis, adaptable to the target compound’s morpholino-thiophene substituents.

Q & A

Q. What are the optimized synthetic routes for N1-(2-fluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves a multi-step process:

Intermediate Preparation : React thiophene-3-carboxylic acid derivatives with 2-fluoroaniline to form the N1-(2-fluorophenyl)oxalamide moiety.

Morpholine Incorporation : Introduce the morpholino group via nucleophilic substitution or coupling reactions under controlled pH (e.g., using NaHCO₃ as a base) .

Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (solvent: ethanol/water) to isolate the final product.

  • Critical Parameters :
  • Temperature : Maintain ≤60°C during amide bond formation to prevent decomposition.
  • Catalysts : Employ coupling agents like EDC/HOBt for efficient amidation .
  • Yield Optimization : Reaction monitoring via TLC or HPLC ensures intermediate stability and minimizes side products .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :
  • ¹H/¹³C NMR : Assign peaks for the 2-fluorophenyl (δ ~7.2–7.8 ppm), morpholino (δ ~3.5–3.7 ppm), and thiophene (δ ~6.8–7.4 ppm) groups. Multiplicity analysis resolves overlapping signals .
  • X-ray Crystallography :
  • Use SHELX programs (e.g., SHELXL) for structure refinement. Key metrics: R-factor <0.05, high-resolution data (d-spacing ≤0.8 Å) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., m/z 419.15 [M+H]⁺) with <2 ppm error .

Q. What initial biological screening approaches are recommended to assess its bioactivity?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Target methionine aminopeptidase (MetAP) using fluorogenic substrates (e.g., Ala-AMC) to measure IC₅₀ values .
  • Receptor Binding Studies : Screen against GPCRs (e.g., serotonin receptors) via radioligand displacement assays (⁵-HT₂A, Kₐ determination) .
  • Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges 1–100 µM .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different assays (e.g., enzyme inhibition vs. cellular efficacy)?

  • Methodological Answer :
  • Mechanistic Deconvolution :
  • Perform kinetic studies (e.g., pre-incubation time-course assays) to distinguish direct enzyme inhibition from off-target effects .
  • Permeability Assessment :
  • Use Caco-2 monolayers or PAMPA to evaluate cellular uptake. Low permeability (Papp <1×10⁻⁶ cm/s) may explain discordant cell-based vs. enzymatic data .
  • Metabolite Profiling :
  • LC-MS/MS identifies active metabolites that may contribute to observed effects .

Q. What computational modeling strategies are effective for predicting target interactions and optimizing binding affinity?

  • Methodological Answer :
  • Density Functional Theory (DFT) :
  • Calculate electron density maps (e.g., using B3LYP/6-31G*) to identify reactive sites (e.g., fluorine’s electron-withdrawing effects on phenyl ring) .
  • Molecular Dynamics (MD) Simulations :
  • Simulate ligand-receptor complexes (e.g., MetAP) over 100 ns trajectories to assess binding stability (RMSD ≤2 Å) .
  • QSAR Modeling :
  • Train models using descriptors like LogP, polar surface area, and H-bond donors to predict IC₅₀ .

Q. How to design structure-activity relationship (SAR) studies focusing on functional group modifications?

  • Methodological Answer :
  • Substituent Variation :
  • Fluorophenyl Group : Replace 2-fluorophenyl with 3-Cl or 4-OCH₃ to probe steric/electronic effects .
  • Morpholino Ring : Substitute morpholine with piperazine or thiomorpholine to alter basicity and solubility .
  • Biological Testing :
  • Parallel Synthesis : Generate 10–20 analogs via automated solid-phase synthesis.
  • Hierarchical Screening : Prioritize analogs with >50% enzyme inhibition at 10 µM for secondary assays (e.g., in vivo efficacy) .

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